![molecular formula C22H29N3O5S2 B2522501 methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate CAS No. 449782-45-0](/img/structure/B2522501.png)
methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C22H29N3O5S2 and its molecular weight is 479.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Sure! Here is a comprehensive analysis of the scientific research applications of the compound “methyl 2-(4-(N,N-dimethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate,” also known as “methyl 2-[4-(dimethylsulfamoyl)benzamido]-5,5,7,7-tetramethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxylate.” Each application is detailed in its own section for clarity.
Pharmaceutical Applications
This compound has shown potential in the development of new pharmaceuticals, particularly as a selective COX-2 inhibitor . COX-2 inhibitors are used to reduce inflammation and pain with fewer gastrointestinal side effects compared to traditional NSAIDs . The structural features of this compound allow it to fit well into the COX-2 enzyme’s active site, making it a promising candidate for further drug development.
Anti-Cancer Research
The compound’s structure suggests it could be effective in targeting specific cancer cells. Its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation makes it a candidate for anti-cancer therapies . Research into its efficacy against various cancer types, including breast and prostate cancer, is ongoing .
Anti-Microbial Agents
Given its unique chemical structure, this compound is being explored for its potential as an anti-microbial agent . It may inhibit the growth of bacteria and fungi by interfering with their metabolic processes. This application is particularly important in the development of new antibiotics to combat resistant strains of bacteria .
Neuroprotective Agents
Research indicates that this compound could have neuroprotective properties , potentially useful in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s. Its ability to cross the blood-brain barrier and interact with neural pathways makes it a promising candidate for protecting neurons from damage .
Anti-Inflammatory Agents
Beyond its role as a COX-2 inhibitor, this compound may also serve as a general anti-inflammatory agent . Its ability to modulate inflammatory pathways can be beneficial in treating chronic inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease .
Cardiovascular Research
The compound’s potential effects on cardiovascular health are also being studied. It may help in reducing blood pressure and preventing the formation of blood clots, making it useful in the treatment of cardiovascular diseases such as hypertension and thrombosis .
Dermatological Applications
In dermatology, this compound is being investigated for its potential to treat skin conditions such as psoriasis and eczema. Its anti-inflammatory and anti-microbial properties can help reduce symptoms and improve skin health .
Analgesic Agents
Finally, the compound’s ability to alleviate pain makes it a candidate for use as an analgesic agent . Its effectiveness in reducing pain without the side effects associated with opioids is a significant area of research .
These applications highlight the versatility and potential of this compound in various fields of scientific research. If you have any specific questions or need further details on any of these applications, feel free to ask!
properties
IUPAC Name |
methyl 2-[[4-(dimethylsulfamoyl)benzoyl]amino]-5,5,7,7-tetramethyl-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3O5S2/c1-21(2)12-15-16(20(27)30-7)19(31-17(15)22(3,4)24-21)23-18(26)13-8-10-14(11-9-13)32(28,29)25(5)6/h8-11,24H,12H2,1-7H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAHKIFCUCHRWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(N1)(C)C)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(Ethoxycarbonyl)imidazo[1,5-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B2522419.png)
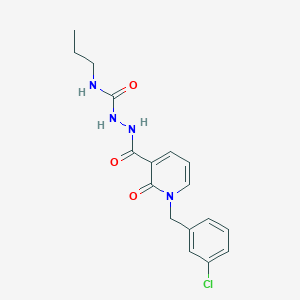
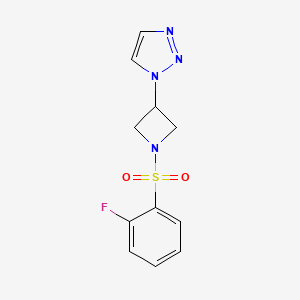
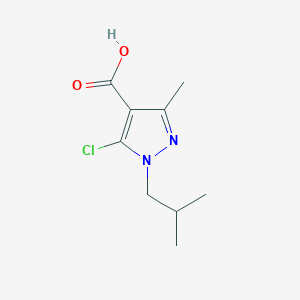

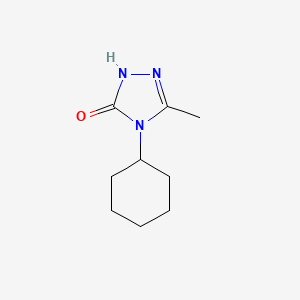
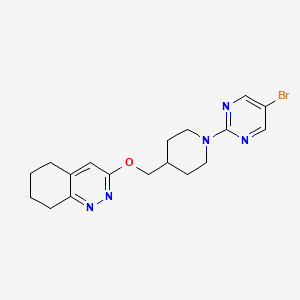


![2-({[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-propyl-4-pyrimidinol](/img/structure/B2522435.png)
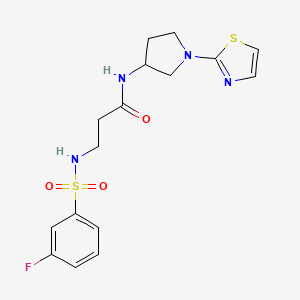
![N-(4-fluorobenzyl)-2-((2-(furan-2-yl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2522437.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidine-4-carbohydrazide](/img/structure/B2522438.png)
